molecular formula C16H13NO2S3 B4732578 2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B4732578
M. Wt: 347.5 g/mol
InChI Key: KZORHESPUSHVFO-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur- and nitrogen-containing heterocycles characterized by fused pyrroloquinoline and dithiolo rings. The presence of four methyl groups (2,3,7,7-tetramethyl substitution) and a thioxo moiety distinguishes it from simpler analogs.

Properties

IUPAC Name

7,7,12,13-tetramethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S3/c1-6-5-8-10-13(21-22-15(10)20)16(3,4)17-11(8)9(7(6)2)12(18)14(17)19/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZORHESPUSHVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,7,7-Tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly its antitumor and antimicrobial activities.

Chemical Structure and Properties

The compound's structure consists of a fused polycyclic system featuring dithiolo and pyrrolo moieties. Its molecular formula is C22H17N2O2S2C_{22}H_{17}N_2O_2S_2, with a molecular weight of approximately 485.42 g/mol. The unique arrangement of sulfur and nitrogen atoms within the structure contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, research utilizing molecular modeling and computer screening has identified several derivatives with significant inhibitory effects on various kinases associated with cancer progression.

  • Inhibition of Kinases : Compounds derived from 1,2-dithiolo[3,4-c]quinoline-1-thione exhibited notable inhibition against kinases such as JAK3 and NPM1-ALK. The IC50 values for these compounds ranged from 0.25 μM to 0.78 μM, indicating strong potency in inhibiting cancer cell proliferation .
CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cNPM1-ALK0.54
2qNPM1-ALK5.34

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been explored. Studies have shown that certain derivatives possess activity exceeding that of conventional antibiotics like ampicillin and streptomycin.

  • Antifungal Properties : Compounds were tested against various fungal strains and demonstrated superior antifungal activity compared to reference drugs such as ketoconazole .

Anti-inflammatory Properties

In addition to antitumor and antimicrobial activities, some derivatives have shown promising anti-inflammatory effects comparable to indomethacin in experimental models .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • In Vitro Studies : A series of in vitro tests demonstrated that specific derivatives could induce apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving cell cycle arrest and DNA fragmentation .
  • Molecular Docking Studies : Molecular docking analyses revealed potential interactions between synthesized compounds and the ATP-binding site of VEGFR-2, suggesting mechanisms through which these compounds exert their antiangiogenic effects .

Scientific Research Applications

Biological Activities

TMQ and its derivatives have been investigated for their potential therapeutic applications due to their diverse biological properties:

Antitumor Activity

Numerous studies have highlighted the antitumor potential of TMQ derivatives. For instance:

  • A study synthesized various quinoline and pyrroloquinoline derivatives and evaluated their cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity, particularly against the MCF-7 cell line .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Some studies have reported that compounds related to TMQ possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation where traditional treatments may be ineffective .

Case Studies

Several case studies have documented the effectiveness of TMQ derivatives:

Study Objective Results
Innovare Academics (2015)Synthesize and evaluate cytotoxicity of new quinoline derivativesCompounds showed significant antiproliferative activity against MCF-7 and HepG2 cell lines .
ChemLinked (2016)Investigate antimicrobial propertiesTMQ derivatives demonstrated effective inhibition against multiple bacterial strains .
PubMed Central (2012)Evaluate antitumor activities of synthesized quinolinesCertain derivatives exhibited marked cytostatic effects on various cancer cell lines including pancreatic and cervical carcinomas .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Highlights Evidence IDs
2,3,7,7-Tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (Target) Not explicitly given ~347.5 (estimated) 2,3,7,7-Tetramethyl, thioxo Likely enzyme inhibition (inferred from analogs) N/A
3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione C₁₅H₁₁NO₂S₃ 333.5 3,7,7-Trimethyl, thioxo Enzyme inhibition (e.g., kinase inhibitors)
9-(Biphenyl-4-yl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione C₂₈H₂₂N₂O₃S₂ 498.6 Biphenyl, ethoxy, thiazolo ring Antimicrobial, anticancer
2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione C₁₆H₁₃NO₃S₃ 363.46 Ethoxy, 7,7-dimethyl Research applications (limited bioactivity data)
7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate C₂₁H₁₃NO₄S₃ 439.52 Benzoate ester, 7,7-dimethyl Material science, drug development

Key Observations

Ethoxy vs. Methyl: Ethoxy substituents () increase hydrophobicity and may alter metabolic stability compared to methyl groups . Biphenyl and Thiazolo Rings: The biphenyl-thiazolo hybrid in exhibits broad-spectrum bioactivity (antimicrobial, anticancer), suggesting that extended aromatic systems enhance target engagement .

Synthetic Complexity :

  • All analogs require multi-step syntheses involving cyclization, sulfurization, and functional group modifications. The target compound’s additional methyl groups may necessitate tailored precursor molecules and optimized reaction conditions .

Biological Activity: Enzyme Inhibition: Thioxo-containing derivatives (e.g., ) show inhibitory activity against kinases and proteases, likely via sulfur-mediated interactions with catalytic sites . Anticancer Potential: Compounds with bulky aromatic substituents (e.g., biphenyl in ) demonstrate enhanced cytotoxicity, possibly through intercalation or topoisomerase inhibition .

Research Implications

  • Drug Design : The target compound’s tetramethyl-thioxo structure offers a template for developing selective enzyme inhibitors. Comparative studies with and suggest that methyl positioning significantly impacts potency .
  • Material Science : Derivatives with ester groups (e.g., benzoate in ) may serve as photostable building blocks for organic electronics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione?

  • Methodology : A common approach involves cyclocondensation of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines under anhydrous conditions. Reaction optimization often requires THF as a solvent and Grignard reagents to control regioselectivity . Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Multi-modal validation is essential:

  • HPLC-HRMS-ESI : Used to confirm molecular weight and purity (e.g., Figure S27 in shows a [M+H]<sup>+</sup> ion peak at m/z 461.0983 for a derivative) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions and confirm stereochemistry .
  • Elemental analysis : Matches experimental C, H, N, and S percentages with theoretical values (e.g., deviations ≤0.3% ensure purity) .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

  • Methodology : Dry THF at 0–25°C minimizes side reactions (e.g., hydrolysis or oxidation). Reaction quenching with cold water and extraction with ether are standard to stabilize thioxo and dithiolo moieties .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Methodological Challenges : Steric hindrance from substituents like 4-methylphenyl or benzyl groups reduces cyclization efficiency. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalytic additives : Use of Pd/Cu catalysts to accelerate aryl-amine coupling steps .
    • Data Contradiction : Some studies report higher yields with Grignard reagents (e.g., 65% for ethyl derivatives), while others note <40% yields for bulkier groups . This discrepancy may arise from incomplete solubility of intermediates in THF.

Q. How do electronic effects in the dithiolo and pyrrolo rings influence bioactivity?

  • Theoretical Framework : Density functional theory (DFT) calculations predict electron-withdrawing groups (e.g., -NO2) stabilize the HOMO-LUMO gap, enhancing interactions with kinase active sites .
  • Experimental Validation : Compare inhibitory activity (IC50) against protein kinases for derivatives with varying substituents. For example, 3-methoxyphenylimino derivatives show 10-fold higher activity than unsubstituted analogs .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR vs. X-ray crystallography)?

  • Case Study : A 2022 study observed conflicting <sup>13</sup>C NMR signals for the thioxo group (δ 182 ppm vs. theoretical δ 175 ppm). Resolution involved:

  • X-ray crystallography : Confirmed the thione tautomer (C=S) predominates in solid state .
  • Dynamic NMR : Revealed tautomeric equilibrium in solution, explaining signal averaging .

Q. How to design environmentally sustainable synthesis protocols?

  • Guidelines :

  • Solvent replacement : Substitute THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize transition-metal catalysts on magnetic nanoparticles to reduce waste .

Methodological Framework for Research Design

Q. How to align experimental design with ecological risk assessment frameworks?

  • Integration : Adopt the INCHEMBIOL project model ():

  • Phase 1 : Determine physicochemical properties (logP, solubility) to predict environmental partitioning .
  • Phase 2 : Assess biotic impacts via in vitro assays (e.g., cytotoxicity in Danio rerio embryos) .

Q. What statistical models are suitable for analyzing structure-activity relationships (SAR)?

  • Recommendations :

  • Multivariate regression : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity .
  • Machine learning : Train models on datasets of IC50 values and molecular descriptors (e.g., QSAR Toolbox v5.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Reactant of Route 2
Reactant of Route 2
2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

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